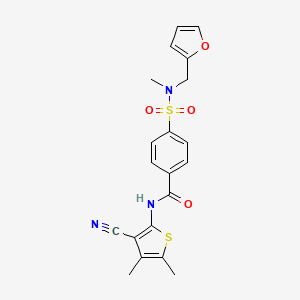
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, with the CAS number 899983-09-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antitumor and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyano-4,5-dimethylthiophene with furan-2-carboxylic acid derivatives under controlled conditions. The use of catalysts like triethylamine enhances the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
The biological activity of this compound is thought to involve its interaction with specific molecular targets including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially modulating their activity and affecting various biochemical pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies on related compounds have demonstrated their effectiveness against various human lung cancer cell lines (A549, HCC827, NCI-H358).
Case Study Findings:
- Cell Viability Assays: Compounds were tested using MTS cytotoxicity assays in both 2D and 3D cultures.
- IC50 Values:
- HCC827: 6.26 ± 0.33 μM (2D), 20.46 ± 8.63 μM (3D)
- NCI-H358: 6.48 ± 0.11 μM (2D), 16.00 ± 9.38 μM (3D)
- IC50 Values:
- Mechanism Insights: The presence of specific functional groups in these compounds was found to enhance their binding affinity to DNA, leading to inhibition of cell proliferation.
Antimicrobial Activity
In addition to antitumor effects, the compound has shown potential antimicrobial properties. Related studies have indicated that certain derivatives can inhibit bacterial growth effectively.
Research Highlights:
- Compounds demonstrated significant antibacterial activity against various strains.
- The binding mode with AT-DNA suggests a mechanism involving intercalation or groove binding.
Data Summary Table
| Activity | Cell Line/Pathogen | IC50 (μM) | Effectiveness | Notes |
|---|---|---|---|---|
| Antitumor | A549 | Not specified | High | Effective in both assays |
| Antitumor | HCC827 | 6.26 (2D) | Very High | Significant in vitro activity |
| Antitumor | NCI-H358 | 6.48 (2D) | Very High | Requires further optimization |
| Antimicrobial | Various Bacteria | Not specified | Moderate | Potential for drug development |
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-13-14(2)28-20(18(13)11-21)22-19(24)15-6-8-17(9-7-15)29(25,26)23(3)12-16-5-4-10-27-16/h4-10H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKBEEDFMMYKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














